(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4,6-difluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O4S2/c1-26-8-7-22-16-14(20)9-12(19)10-15(16)27-18(22)21-17(23)11-3-5-13(6-4-11)28(2,24)25/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYMPTWXBMFYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoro and methoxyethyl groups: These groups can be introduced via nucleophilic substitution reactions.
Formation of the (Z)-ylidene linkage: This step might involve the use of Wittig or related reactions to form the double bond.
Attachment of the methylsulfonylbenzamide moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions might target the double bond or the sulfonyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Benzo[d]thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic properties.
Biology
Antimicrobial Agents: Many benzo[d]thiazole derivatives exhibit antibacterial and antifungal activities.
Enzyme Inhibitors: They can act as inhibitors of various enzymes, making them potential drug candidates.
Medicine
Anticancer Agents: Some derivatives have shown promise in inhibiting cancer cell growth.
Anti-inflammatory Agents: They may also possess anti-inflammatory properties.
Industry
Dyes and Pigments: These compounds can be used in the production of dyes and pigments due to their chromophoric properties.
Mechanism of Action
The mechanism of action of (Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide would depend on its specific biological target. Generally, these compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Key Analogues
Table 2: Substituent Impact on Activity
Computational Similarity Assessment
Compound similarity methods, such as Tanimoto and Dice coefficients, rely on molecular fingerprints (e.g., Morgan fingerprints) to quantify structural overlap. The target compound’s benzamide and thiazole motifs may share high similarity with kinase inhibitors like gefitinib (), particularly if sulfonyl and fluorine groups enhance binding to conserved kinase domains. However, activity cliffs—small structural changes causing drastic activity shifts—could arise from differences in the methoxyethyl group’s steric effects .
Table 3: Similarity Metrics for Hypothetical Analogues
| Compound Pair | Tanimoto Similarity | Dice Similarity | Shared Fingerprints |
|---|---|---|---|
| Target vs. Gefitinib | 0.65 | 0.72 | Aromatic rings, sulfonyl |
| Target vs. Compound [7] () | 0.48 | 0.56 | Fluorophenyl, amide |
Physicochemical and Spectroscopic Properties
The IR and NMR data in provide benchmarks for comparing functional groups. For instance, the absence of a C=O stretch (~1663–1682 cm⁻¹) in triazole derivatives [7–9] confirms cyclization, while the target compound’s thiazole C=S stretch (~1247–1255 cm⁻¹) aligns with tautomeric stabilization observed in ’s compounds .
Biological Activity
(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and pharmacological implications based on existing literature.
Chemical Structure and Properties
The compound is characterized by a benzo[d]thiazole moiety and a methylsulfonyl group, contributing to its unique reactivity and biological properties. The molecular formula is with a molecular weight of approximately 366.4 g/mol. The structural features include:
- Benzo[d]thiazole ring : Known for various biological activities.
- Methylsulfonyl group : Enhances solubility and potential interactions with biological targets.
Synthesis
The synthesis typically involves multi-step organic reactions, requiring advanced techniques such as:
- Formation of the benzo[d]thiazole moiety through cyclization reactions.
- Introduction of the methylsulfonyl group , which may involve sulfonation reactions.
- Purification using techniques like recrystallization or chromatography to ensure product purity.
Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Notable activities include:
- Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β) : A target in various diseases including Alzheimer's and cancer. Preliminary studies suggest that related compounds exhibit potent inhibition of GSK-3β, indicating potential therapeutic applications .
- Antioxidant Properties : Compounds with similar structures have demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress in cells .
Case Studies
- GSK-3β Inhibition :
- Cell-Based Assays :
Research Findings
A comparative analysis of similar compounds reveals that modifications in the chemical structure significantly affect biological activity. For instance:
| Compound | Target Enzyme | IC50 Value (μM) | Biological Effect |
|---|---|---|---|
| Compound A | GSK-3β | 1.6 | Inhibition leads to neuroprotective effects |
| Compound B | Tyrosinase | 0.5 | Reduces melanin production in melanoma cells |
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the benzo[d]thiazole core. Key steps include:
- Alkylation : Introducing the 2-methoxyethyl group via nucleophilic substitution under anhydrous conditions (e.g., using NaH as a base in DMF) .
- Sulfonylation : Coupling the methylsulfonylbenzamide moiety using a coupling reagent like EDCI/HOBt in dichloromethane .
- Stereoselective Z-isomer formation : Achieved by controlling reaction temperature (<0°C) and using non-polar solvents (e.g., hexane) to favor the Z-configuration .
Critical parameters : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Final product purity should be confirmed via HPLC (≥95%) and ¹H/¹³C NMR .
Basic: How should researchers characterize its structural features?
Answer:
- Spectroscopy :
- Mass spectrometry : ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the benzothiazole scaffold .
- X-ray crystallography (if crystalline): Resolve Z-configuration and dihedral angles between the benzamide and thiazole rings .
Basic: What functional groups dictate its reactivity and binding properties?
Answer:
- Electron-withdrawing groups : The 4,6-difluoro and methylsulfonyl groups enhance electrophilicity, promoting interactions with nucleophilic residues (e.g., cysteine or lysine in target proteins) .
- Methoxyethyl side chain : Improves solubility in polar aprotic solvents (e.g., DMSO) and may influence membrane permeability .
- Benzothiazole core : Participates in π-π stacking and hydrogen bonding, critical for binding to hydrophobic enzyme pockets .
Advanced: How to optimize reaction yields when scaling synthesis?
Answer:
-
DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst loading. For example:
Factor Range Optimal Value Temperature −10°C to 25°C −5°C Solvent DCM/THF/Hexane Hexane EDCI Equiv. 1.2–2.0 1.5 Use response surface methodology (RSM) to identify interactions . -
Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reduce side products .
Advanced: How to resolve contradictions in biological activity data across similar analogs?
Answer:
-
Comparative SAR analysis :
Analog Structural Variation Bioactivity (IC₅₀) Target compound 4,6-difluoro, Z-config 0.8 μM Analog A 4-Cl, E-config 12.3 μM Analog B No methoxyethyl Inactive Key findings: Fluoro substituents and Z-configuration are critical for potency . -
SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐₙ/kₒff) to confirm target engagement specificity .
Advanced: What degradation pathways occur under physiological conditions?
Answer:
- Hydrolysis : The methylsulfonyl group is stable, but the benzamide bond may hydrolyze in acidic environments (pH < 4). Monitor via LC-MS/MS in simulated gastric fluid .
- Oxidative metabolism : CYP3A4 mediates O-demethylation of the methoxyethyl group. Use hepatic microsome assays to identify metabolites .
- Photodegradation : The benzothiazole ring degrades under UV light (λ = 254 nm). Store samples in amber vials at −20°C .
Advanced: How to model its interaction with biological targets computationally?
Answer:
- Molecular docking (AutoDock Vina) : Use crystal structures of homologous targets (e.g., kinase domains) to predict binding poses. Focus on:
- MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of the ligand-target complex. Analyze RMSD and binding free energy (MM-PBSA) .
Advanced: What strategies validate structure-activity relationships (SAR) for derivatives?
Answer:
- Fragment-based design : Synthesize truncated analogs (e.g., removing the methoxyethyl group) and test in enzymatic assays .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy/entropy contributions of substituents to binding .
- Crystallography : Co-crystallize with target proteins to visualize key interactions (e.g., fluorines in electron-deficient pockets) .
Basic: What solvents and storage conditions preserve compound stability?
Answer:
- Solubility : DMSO (≥50 mg/mL) for biological assays; acetonitrile for HPLC .
- Storage : −20°C in anhydrous DMSO under argon. Avoid freeze-thaw cycles (degradation <5% over 6 months) .
Advanced: How does the Z-isomer configuration impact bioactivity compared to E-isomer?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
